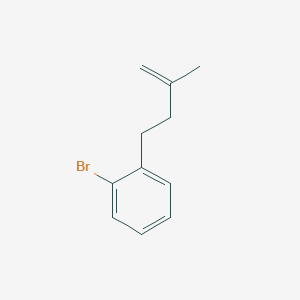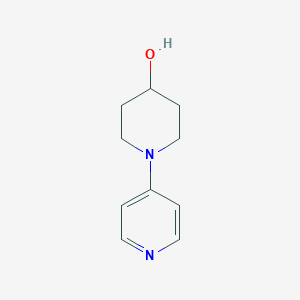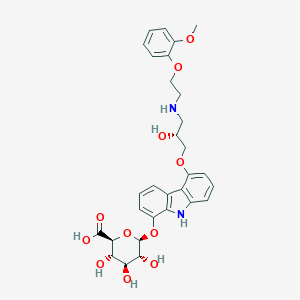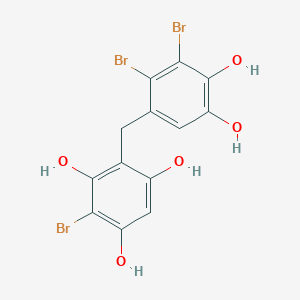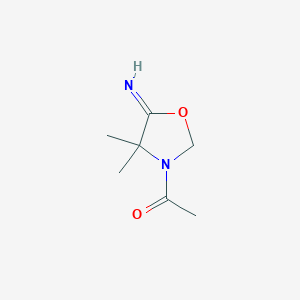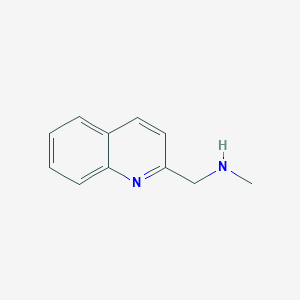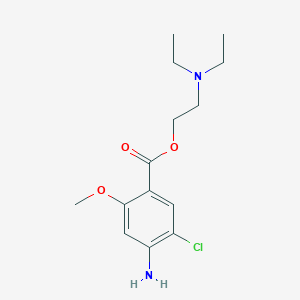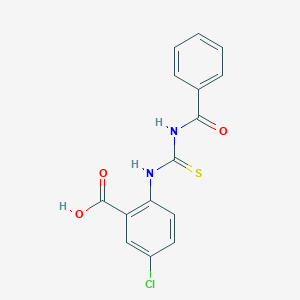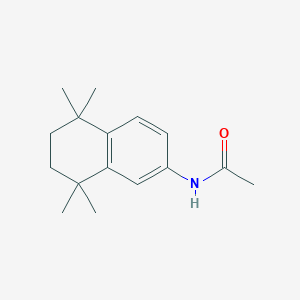
N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a derivative of tetrahydronaphthalene, which is a structural motif found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives and their biological activities, which can provide insights into the potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of naphthalene derivatives typically involves the formation of the naphthalene core followed by functionalization at the desired positions. For instance, the synthesis of 2-acetyl-5,6,7,8-tetrahydronaphthalene derivatives has been described, where the compound is allowed to react with different aromatic aldehydes to produce various derivatives . This suggests that the synthesis of N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide would likely involve similar strategies of functionalization at the 2-position of the tetrahydronaphthalene core.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which can be modified with various substituents to alter its properties. The tetramethyl groups in the compound of interest would likely increase its lipophilicity, potentially affecting its ability to interact with biological membranes and proteins .
Chemical Reactions Analysis
Naphthalene derivatives can undergo a variety of chemical reactions, including reactions with phosphorous pentasulfide to afford thioxopyridine derivatives, condensation with hydrazine hydrate to give pyrazolopyridine derivatives, and cyclization reactions to form complex heterocyclic structures . These reactions demonstrate the chemical versatility of naphthalene derivatives and suggest that N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of tetramethyl groups would likely make the compound more hydrophobic, affecting its solubility in water and organic solvents. The acetamide moiety could contribute to the compound's ability to form hydrogen bonds, potentially influencing its boiling point, melting point, and solubility .
Biological Activity Analysis
Naphthalene derivatives have been shown to possess a range of biological activities. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, with anti-angiogenic activity . Another derivative demonstrated antiproliferative activities against various human cancer cell lines . These findings suggest that N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide could also exhibit significant biological activities, potentially useful in therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Leukämie-Behandlung und -forschung
Tamibaroten, bekannt unter seinem chemischen Namen N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamid, wurde bei der Reifung von Granulozyten in der NB4-Promyelozyten-Leukämie-Zelllinie und APL-Blasten (akute promyelozytische Leukämie) eingesetzt. Diese Anwendung ist von Bedeutung, da sie zum Verständnis und zur Behandlung von Leukämie beiträgt, indem sie die Zelldifferenzierung fördert .
Unterdrückung der Proliferation von Krebszellen
Eine weitere wichtige Anwendung von Tamibaroten ist seine Fähigkeit, die Proliferation von Endometriumkarzinomzellen zu unterdrücken. Dies deutet auf seine potenzielle Rolle in therapeutischen Strategien gegen bestimmte Krebsarten hin, indem das Wachstum von Krebszellen gehemmt wird .
Genexpressionsstudien
Tamibaroten wird für Genexpressionsstudien verwendet, die sich auf die Differenzierung der Leukämie-Retinsäure-Rezeptor-Zelllinie (PHL-RAR) beziehen. Diese Studien sind unerlässlich, um die Mechanismen der Genregulation und die Auswirkungen von Retinsäure-Rezeptoren auf Leukämiezellen zu verstehen .
Stammzellenforschung
In der Stammzellenforschung wurde Tamibaroten als RAR-Agonist in kultivierten menschlichen Nabelschnurblut-CD34 + CD38 - lin - Zellen verwendet. Diese Anwendung ist entscheidend, um die an der Stammzelldifferenzierung und -entwicklung beteiligten Pfade zu erforschen .
Eigenschaften
IUPAC Name |
N-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11(18)17-12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10H,8-9H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMBLUSSCDUGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439303 |
Source


|
| Record name | N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139162-43-9 |
Source


|
| Record name | N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

